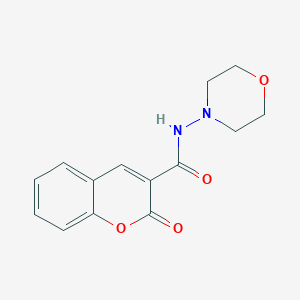
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide, also known as Mocetinostat, is a synthetic compound that belongs to the class of HDAC inhibitors. HDAC inhibitors are a group of compounds that have been shown to have anti-cancer properties. Mocetinostat is a potent inhibitor of HDAC enzymes and has been extensively studied for its potential use in cancer treatment.
作用機序
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting HDAC enzymes, which are responsible for regulating gene expression. HDAC enzymes remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC enzymes, N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth. Additionally, N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide has been shown to enhance the immune response to cancer cells by increasing the expression of MHC class I molecules on the surface of cancer cells.
実験室実験の利点と制限
One advantage of using N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it is a potent and specific inhibitor of HDAC enzymes. This makes it a useful tool for studying the role of HDAC enzymes in gene expression and cancer biology. One limitation of using N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it can be toxic to normal cells at high concentrations. This can make it difficult to study the effects of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide on normal cells in vitro.
将来の方向性
There are a number of future directions for the study of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide. Additionally, there is interest in studying the combination of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide with other anti-cancer drugs to improve its efficacy. Finally, there is interest in studying the use of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide in combination with immunotherapies to enhance the immune response to cancer cells.
合成法
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process involving the condensation of 4-hydroxycoumarin with 4-morpholinecarboxylic acid to form the intermediate 4-(morpholin-4-yl)coumarin. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-N-(2-aminophenyl)acetamide to form N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide.
科学的研究の応用
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-cancer properties in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting HDAC enzymes, which are responsible for regulating gene expression. By inhibiting these enzymes, N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
N-morpholin-4-yl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13(15-16-5-7-19-8-6-16)11-9-10-3-1-2-4-12(10)20-14(11)18/h1-4,9H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNYFDTQSHYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)


![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)
![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
